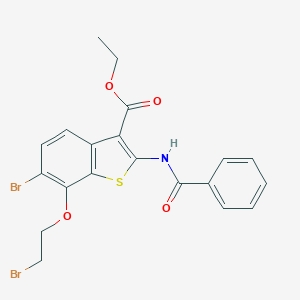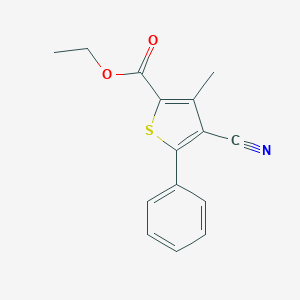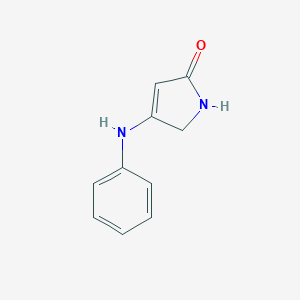
Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate, also known as BBR 3464, is a novel anti-cancer agent that has shown promising results in preclinical studies. BBR 3464 belongs to the class of benzothiophene derivatives and has a unique mechanism of action that makes it different from other anti-cancer drugs.
Mecanismo De Acción
Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 exerts its anti-cancer effects by binding to DNA and inducing DNA damage. Unlike other anti-cancer drugs that target rapidly dividing cells, this compound 3464 targets both dividing and non-dividing cells. This compound 3464 binds to DNA in a sequence-specific manner and induces DNA cross-linking, which leads to the formation of DNA adducts. These DNA adducts interfere with DNA replication and transcription, leading to cell death.
Biochemical and Physiological Effects:
This compound 3464 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. This compound 3464 has also been shown to modulate the expression of various genes involved in cancer progression. In addition, this compound 3464 has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 has several advantages for lab experiments. It is a potent anti-cancer agent that has shown promising results in preclinical studies. This compound 3464 has a unique mechanism of action that makes it different from other anti-cancer drugs. However, this compound 3464 has some limitations for lab experiments. It is a complex molecule that requires specialized synthesis methods. In addition, this compound 3464 is highly reactive and can form adducts with other molecules, which can complicate its use in experiments.
Direcciones Futuras
There are several future directions for the research on Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464. One direction is the development of new analogs of this compound 3464 that have improved properties, such as increased potency and selectivity. Another direction is the development of new delivery methods for this compound 3464, such as nanoparticles or liposomes, which can improve its bioavailability and reduce its toxicity. Finally, the clinical development of this compound 3464 as an anti-cancer drug is a promising direction for future research.
Métodos De Síntesis
Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 is synthesized using a multi-step process that involves the reaction of 2-bromoethanol with 2-mercaptobenzothiazole, followed by the reaction of the resulting product with 2-bromobenzoic acid. The final product is obtained by esterification of the carboxylic acid group with ethanol. The synthesis method has been optimized to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 has been extensively studied for its anti-cancer properties and has shown promising results in preclinical studies. It has been shown to be effective against a wide range of cancer types, including breast, lung, ovarian, and pancreatic cancer. This compound 3464 has also been shown to be effective against cancer cells that are resistant to other anti-cancer drugs. The unique mechanism of action of this compound 3464 makes it a promising candidate for the development of new anti-cancer drugs.
Propiedades
Fórmula molecular |
C20H17Br2NO4S |
|---|---|
Peso molecular |
527.2 g/mol |
Nombre IUPAC |
ethyl 2-benzamido-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H17Br2NO4S/c1-2-26-20(25)15-13-8-9-14(22)16(27-11-10-21)17(13)28-19(15)23-18(24)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,23,24) |
Clave InChI |
XLTNTXSFQBOFDJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OCCBr)Br)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OCCBr)Br)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B273606.png)
![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)
![5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273609.png)
![10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273610.png)
![5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273612.png)
![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)
![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)




![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)